N-((Dimethylamino)methyl)acrylamide
Overview
Description
N-((Dimethylamino)methyl)acrylamide is a type of acrylamide that has been used in the synthesis of smart polymers . It is a monomeric precursor to stimuli-responsive polymers .
Synthesis Analysis
The traditional thermal Mannich reaction is unsuitable for preparing polymerizable N-methylene amino substituted acrylamides and methacrylamides . A more efficient method involves the addition of acrylamides and methacrylamides onto in situ generated or freshly isolated methylene Schiff base (iminium) salts . This method provides a facile multi-gram high yield synthesis of these monomeric precursors to stimuli-responsive polymers .Molecular Structure Analysis
The molecular structure of this compound is complex and can be analyzed using X-ray crystallography . The X-ray crystal structure of the hydrated iminium salt, 1-(hydroxymethyl)azocan-1-ium chloride and monomer·HCl salt (N-[(azocan-1-yl)methyl]prop-2-enamide hydrochloride) has been described .Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions. For example, it can participate in the copolymerization of equimolar amounts of DMAPMA and DMA in toluene solution .Scientific Research Applications
Microwave-Assisted Synthesis
N-((Dimethylamino)methyl)acrylamide has been utilized in microwave-assisted synthesis to create poly{N-3-(dimethylamino)propylacrylamide}. This method enables the rapid production of these monomers and their subsequent polymerization. The resulting homopolymers display lower critical solution temperature (LCST) behavior in water, influenced by factors like N-oxidation or polymer-inclusion complex formation (Schmitz & Ritter, 2007).
Facile Synthesis of Tertiary Amines
This compound has also been synthesized using an acid chloride esterification method, leading to the production of tertiary amine-structured compounds. This research highlights the efficiency and convenience of synthesizing compounds containing tertiary amine structures, essential for various industrial applications (Sun et al., 2021).
Radical Copolymerization
The radical copolymerization of this compound with other compounds like methyl acrylate has been studied, focusing on understanding the reactivity ratios and molecular structures of the resulting copolymers. Such studies are crucial for developing new polymeric materials with specific properties (Si & Qiu, 1995).
Polymerization by Atom Transfer Radical Polymerization (ATRP)
This compound has been used in controlled polymerization processes like ATRP. This approach enables the creation of polymers with specific molecular weights and low polydispersity, useful in various applications ranging from materials science to biotechnology (Teodorescu & Matyjaszewski, 2000).
Synthesis and Characterization of Derivatives
Researchers have synthesized and characterized derivatives of this compound, such as 3-Dimethylamino-N,N-dimethylpropionamide. This expands the understanding of such compounds, aiding in the development of new materials with specific properties (Xin, 2007).
Biocompatible Macromolecular Luminogens
Innovative biocompatible macromolecular luminogens incorporating this compound derivatives have been synthesized for applications like sensing and removal of heavy metals. Such research opens new pathways in environmental remediation and biosensing technologies (Dutta et al., 2020).
Fertilizer Efficiency and Environmental Impact
The compound has been explored in the context of agriculture, specifically in enhancing fertilizer use efficiency and minimizing environmental impacts. Research in this area involves developing new coated controlled-release fertilizers with improved water retention capabilities, showcasing the compound's versatility in agricultural applications (Xie et al., 2012).
Properties
IUPAC Name |
N-[(dimethylamino)methyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-4-6(9)7-5-8(2)3/h4H,1,5H2,2-3H3,(H,7,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUWNHAYYDNAOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CNC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25765-48-4 | |
Details | Compound: 2-Propenamide, N-[(dimethylamino)methyl]-, homopolymer | |
Record name | 2-Propenamide, N-[(dimethylamino)methyl]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25765-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30180900 | |
Record name | N-((Dimethylamino)methyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2627-98-7 | |
Record name | N-(N,N-Dimethylaminomethyl)acrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2627-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((Dimethylamino)methyl)acrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((Dimethylamino)methyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(dimethylamino)methyl]acrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-((DIMETHYLAMINO)METHYL)ACRYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86TGY0BDJS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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